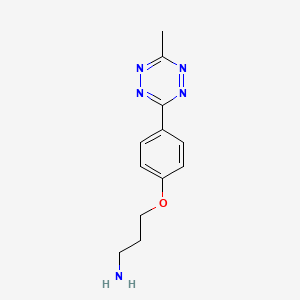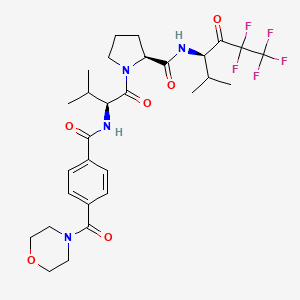
Methyltetrazine-propylamine HCl salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyltetrazine-propylamine HCl salt is a PEG derivative containing methyltetrazine and is one of the most stable tetrazines commercially available. Methyl group can improve the stability of methyltetrazine-Propylamine. This reagent is supplied as HCl salt for improved stability and easy handling.
Scientific Research Applications
Carbon Dioxide Absorption : Research on a similar compound, 3-(methylamino)propylamine, explored its kinetics in absorbing CO2 in an aqueous solution. This study suggests potential applications in carbon capture technologies (Aronu, Hartono, & Svendsen, 2011).
Pharmaceutical Applications : A study on drug-polymer interactions in hot-melt extruded solid dispersions highlights the use of different amine compounds, indicating potential pharmaceutical applications for similar compounds (Maniruzzaman et al., 2013).
Biomaterials for Regenerative Medicine : Research involving the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride for grafting propylamine to hyaluronan demonstrates applications in creating biomaterials for drug delivery and regenerative medicine (Petta, Eglin, Grijpma, & D’Este, 2016).
Corrosion Inhibition : A study on the design and synthesis of a corrosion inhibitor embedded with quaternary ammonium, amide, and amine motifs for carbon steel protection in acidic environments suggests possible applications for similar amine compounds in corrosion inhibition (Chauhan et al., 2020).
Crosslinking Chemistry : A study exploring the reaction pathways in catechol/primary amine mixtures provides insights into crosslinking chemistry, which could be relevant to the applications of Methyltetrazine-propylamine HCl salt (Yang et al., 2016).
Aqueous Amine Solutions for CO2 Capture : Further research on 3-(methylamino)propylamine highlights its potential in CO2 capture from flue gas, indicating a possible application area for related amine compounds (Voice et al., 2013).
Biochemical Studies : Another study focuses on the purification and characterization of propylamine transferase from an extreme thermophilic archaebacterium, hinting at potential biochemical or biotechnological applications of related compounds (Cacciapuoti et al., 1986).
Mechanism of Action
Target of Action
Methyltetrazine-Propylamine, also known as 3-(4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy)propan-1-amine or Methyltetrazine-propylamine HCl salt, is primarily used in the synthesis of PROTACs . PROTACs (PROteolysis TArgeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific target protein . The primary targets of Methyltetrazine-Propylamine are therefore the proteins that are intended to be degraded by the PROTACs it helps to form .
Mode of Action
Methyltetrazine-Propylamine acts as a linker in PROTACs, connecting a ligand for an E3 ubiquitin ligase with a ligand for the target protein . This allows the PROTAC to bring the E3 ligase and the target protein into close proximity, facilitating the transfer of ubiquitin from the E3 ligase to the target protein . The ubiquitinated target protein is then recognized by the proteasome, a large protein complex that degrades unneeded or damaged proteins, leading to the degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of Methyltetrazine-Propylamine is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell, a process that is crucial for maintaining cellular homeostasis . By facilitating the ubiquitination and subsequent degradation of specific target proteins, Methyltetrazine-Propylamine (via the PROTACs it forms) can influence various cellular processes that are regulated by these proteins .
Pharmacokinetics
The pharmacokinetic properties of the resulting protacs would be influenced by the characteristics of the methyltetrazine-propylamine linker, as well as the ligands for the e3 ligase and the target protein .
Result of Action
The primary result of the action of Methyltetrazine-Propylamine is the degradation of specific target proteins via the ubiquitin-proteasome system . This can lead to a decrease in the activity of these proteins, potentially influencing various cellular processes . The specific effects would depend on the identity and function of the target proteins .
Action Environment
The action of Methyltetrazine-Propylamine is influenced by various environmental factors. For instance, the efficiency of protein degradation by the ubiquitin-proteasome system can be affected by factors such as temperature and pH . Additionally, the stability and efficacy of the PROTACs formed by Methyltetrazine-Propylamine could be influenced by factors such as the presence of other proteins or small molecules .
Biochemical Analysis
Biochemical Properties
Methyltetrazine-Propylamine plays a crucial role in biochemical reactions. It is used as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ . This compound interacts with enzymes such as cysteine proteases, forming a covalent and irreversible enzyme-inhibitor adduct . This interaction allows the distinction between active and inactive enzyme species .
Cellular Effects
The effects of Methyltetrazine-Propylamine on cells are primarily observed through its role in ABPP. This compound influences cell function by enabling the visualization of enzyme activities within cells .
Molecular Mechanism
This process involves the formation of a covalent bond between the compound and the active form of proteases, yielding a covalent and irreversible enzyme-inhibitor adduct .
Temporal Effects in Laboratory Settings
The effects of Methyltetrazine-Propylamine over time in laboratory settings are primarily observed through its role in ABPP. The compound demonstrates stability and does not degrade significantly over time
Metabolic Pathways
Methyltetrazine-Propylamine is involved in metabolic pathways related to protease activity. It interacts with enzymes such as cysteine proteases
Transport and Distribution
The transport and distribution of Methyltetrazine-Propylamine within cells and tissues are primarily observed through its role in ABPP. The compound is transported to the site of active proteases, where it forms a covalent bond with the enzyme .
Subcellular Localization
The subcellular localization of Methyltetrazine-Propylamine is primarily at the site of active proteases. This localization allows the compound to exert its effects, enabling the visualization of enzyme activities within cells .
properties
IUPAC Name |
3-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-9-14-16-12(17-15-9)10-3-5-11(6-4-10)18-8-2-7-13/h3-6H,2,7-8,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNRZRYXVIJHCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(5-Bromothiophen-2-yl)methylideneamino]benzamide](/img/structure/B608933.png)


![(6R,7R)-4-methoxybenzyl 7-((Z)-2-(((1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)oxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)acetamido)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate 5-oxide](/img/structure/B608936.png)

![ethyl 2-[(2S)-3-(4-chlorophenoxy)-2-hydroxypropyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate](/img/structure/B608940.png)



